Propylene carbonate

Description

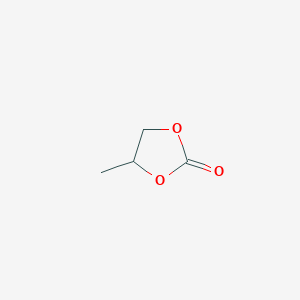

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJZAUFBMNUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110320-40-6 | |

| Record name | Poly(propylene carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110320-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026789 | |

| Record name | Propylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO] | |

| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.6 °C | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

116 °C (241 °F) - closed cup, 275 °F (135 °C) (closed cup) | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.75X10+5 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2047 g/cu cm at 20 °C | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 0.045 mm Hg at 25 °C | |

| Record name | Propylene carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

108-32-7 | |

| Record name | Propylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLENE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROPYLENE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D08K3S51E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-48.8 °C | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propylene Carbonate: A Comprehensive Technical Guide for Solvent Selection in Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential physicochemical properties of propylene (B89431) carbonate, a versatile solvent increasingly utilized in pharmaceutical formulations. This document provides a comprehensive overview of its characteristics, detailed experimental methodologies for their determination, and a logical framework for its selection as a solvent in drug development.

Physicochemical Properties of Propylene Carbonate

This compound (PC) is a polar, aprotic solvent known for its high boiling point, low toxicity, and strong solvating capabilities.[1] A thorough understanding of its physicochemical properties is paramount for its effective and safe use in pharmaceutical research and development. The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Formula | C₄H₆O₃ | N/A | [2] |

| Molecular Weight | 102.09 g/mol | N/A | [2] |

| Appearance | Clear, colorless liquid | Ambient | [3][4] |

| Odor | Faint, odorless | Ambient | [3][4] |

| Boiling Point | 241.6 - 242 °C | 1013 hPa | [2][5] |

| Melting Point | -48.8 to -55 °C | N/A | [2][5][6][7] |

| Density | 1.2047 g/cm³ | 20 | [5][8] |

| 1.204 g/mL | 25 | [7][9] | |

| Refractive Index (nD) | 1.4189 - 1.422 | 20 | [5][6][10] |

| Dynamic Viscosity | 2.5 mPa·s (cP) | 25 | [3] |

| 2.76 mPa·s | 20 | [8] | |

| Surface Tension | 41.1 - 41.93 dyn/cm | 20 | [11] |

Table 2: Thermodynamic and Safety Properties of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Flash Point | 116 - 132 °C (closed cup) | N/A | [3][5][6] |

| Autoignition Temperature | 455 °C | N/A | [6][8] |

| Vapor Pressure | 0.045 mmHg | 25 | [1][5] |

| 4 Pa (0.03 mmHg) | 20 | [3][10] | |

| 0.13 mmHg | 20 | [1][12] | |

| Heat of Vaporization | 55.2 kJ/mol | 150 | [3] |

| Heat of Combustion | 14.21 kJ/mol | N/A | [3] |

| Lower Explosion Limit | 1.7 - 1.8 %(V) | N/A | [8][9] |

| Upper Explosion Limit | 14.3 - 32.5 %(V) | N/A | [8][9] |

Table 3: Electrical and Solubility Properties of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Dielectric Constant | 64 - 64.9 | 20 | [6][11][13] |

| Dipole Moment | 4.9 - 5.36 D | 20 | [6][11][13][14] |

| Solubility in Water | 175 - 240 g/L | 20 - 25 | [5][6][12] |

| Solubility of Water in PC | 8.3% | 25 | [13] |

| log Kow (Octanol-Water Partition Coefficient) | -0.41 | N/A | [5] |

| Miscibility | Miscible with acetone, benzene, chloroform, ether, ethanol. | Ambient | [3][12] |

| Practically insoluble in hexane. | Ambient | [3] |

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physicochemical properties is critical for solvent characterization. The following sections detail the methodologies for determining the key properties of this compound, based on established standard procedures.

Density Measurement

Density is a fundamental property used in quality control and for converting mass to volume. The oscillating U-tube method is a precise and commonly used technique.

Methodology: Oscillating U-tube Densitometry (ASTM D4052 / D7777) [6][8][14][15]

-

Apparatus: A digital density meter equipped with an oscillating U-tube.

-

Calibration:

-

Perform a two-point calibration using dry air and ultrapure water of a known density at the measurement temperature.

-

Ensure the U-tube is clean and dry before introducing calibration standards.

-

-

Sample Preparation:

-

Ensure the this compound sample is free of air bubbles.

-

Equilibrate the sample to the desired measurement temperature (e.g., 20 °C or 25 °C).

-

-

Measurement:

-

Introduce a small volume of the this compound sample into the oscillating U-tube.[14]

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

The instrument's software, using the calibration data, calculates and displays the density of the sample.[6]

-

-

Data Recording: Record the density value, typically in g/cm³ or kg/m ³, and the measurement temperature.

Viscosity Measurement

Viscosity describes a fluid's resistance to flow and is a critical parameter for processing and formulation. A capillary viscometer is a standard instrument for this measurement.

Methodology: Capillary Viscometry (ASTM D445) [9][16]

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type), a constant temperature bath, and a stopwatch.

-

Calibration: The viscometer constant is determined using a certified viscosity standard.

-

Sample Preparation:

-

Filter the this compound sample to remove any particulate matter.

-

Equilibrate the sample to the target temperature in the constant temperature bath.

-

-

Measurement:

-

Introduce a precise volume of the this compound into the viscometer.

-

Allow the sample to flow under gravity through the capillary.

-

Measure the time it takes for the liquid meniscus to pass between two marked points on the viscometer.[17]

-

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C). The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method) [18][19][20]

-

Apparatus: Thiele tube, thermometer, a small test tube, and a capillary tube sealed at one end.

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.

-

Measurement:

-

Invert the sealed capillary tube and place it in the test tube containing the this compound.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube as the liquid boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[20]

-

-

Data Recording: Record the temperature and the ambient atmospheric pressure.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is useful for identification and purity assessment.

Methodology: Abbé Refractometer [21][22][23]

-

Apparatus: An Abbé refractometer with a light source (typically a sodium D-line at 589 nm) and a temperature-controlled prism.

-

Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water.[21]

-

Sample Application: Apply a few drops of the this compound sample onto the surface of the refractometer's prism.[21]

-

Measurement:

-

Close the prism and allow the sample to form a thin film.

-

Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus in the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

-

Data Recording: Record the refractive index and the measurement temperature.

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property for wetting and droplet formation.

Methodology: Pendant Drop Method [24][25][26][27]

-

Apparatus: A drop shape analyzer equipped with a syringe, a camera, and software for image analysis.

-

Procedure:

-

A drop of this compound is formed at the tip of a syringe needle.

-

The camera captures an image of the pendant drop.

-

The software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity.

-

Based on the drop's geometry, the software calculates the surface tension.

-

-

Data Recording: Record the surface tension in dyn/cm or mN/m and the measurement temperature.

Solubility Determination

Solubility studies are crucial in early-stage drug development to identify suitable solvents for an active pharmaceutical ingredient (API).[28][29][30]

Methodology: Equilibrium Solubility Method

-

Apparatus: Vials, an orbital shaker with temperature control, a suitable analytical method for the API (e.g., HPLC).

-

Procedure:

-

Add an excess amount of the API to a series of vials, each containing this compound.

-

Seal the vials and place them in the orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Analyze the concentration of the API in the supernatant using a validated analytical method.

-

-

Data Recording: Express the solubility as mass of API per volume of solvent (e.g., mg/mL).

Logical Workflow for Solvent Selection

The selection of a suitable solvent system is a critical decision in the drug development process. The following diagram illustrates a logical workflow for evaluating and selecting a solvent, such as this compound, for a pharmaceutical formulation.

Caption: A logical workflow for solvent selection in pharmaceutical formulation.

This workflow begins with defining the goals of the formulation and characterizing the active pharmaceutical ingredient (API).[31] An initial screening of potential solvents, including this compound, is then conducted. This is followed by quantitative solubility and excipient compatibility studies. Promising solvent systems proceed to pre-formulation studies, where properties like viscosity and stability are evaluated. Successful candidates are used to develop prototype formulations, which then undergo rigorous stability testing. The final step involves optimizing the formulation based on all collected data to arrive at the selected solvent system.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. phexcom.com [phexcom.com]

- 5. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. store.astm.org [store.astm.org]

- 10. search.library.brandeis.edu [search.library.brandeis.edu]

- 11. store.astm.org [store.astm.org]

- 12. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 13. oecd.org [oecd.org]

- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 15. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 16. blog.truegeometry.com [blog.truegeometry.com]

- 17. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. phillysim.org [phillysim.org]

- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. benchchem.com [benchchem.com]

- 22. davjalandhar.com [davjalandhar.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. phytojournal.com [phytojournal.com]

- 26. researchgate.net [researchgate.net]

- 27. biolinscientific.com [biolinscientific.com]

- 28. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 29. researchgate.net [researchgate.net]

- 30. Solubility Measurements | USP-NF [uspnf.com]

- 31. pharmtech.com [pharmtech.com]

Propylene Carbonate: A Technical Guide to a Greener Alternative in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the ongoing pursuit of sustainable practices within organic chemistry and drug development, the choice of solvent remains a critical factor with significant environmental and safety implications. Propylene (B89431) carbonate (PC), a cyclic carbonate ester, has emerged as a compelling green solvent alternative, offering a unique combination of desirable physicochemical properties, a sustainable production lifecycle, and broad applicability across a range of chemical transformations. This technical guide provides an in-depth exploration of propylene carbonate, from its fundamental properties and synthesis to its practical application in key organic reactions, complete with experimental protocols and comparative data.

Introduction to this compound: The Green Advantage

This compound (4-methyl-1,3-dioxolan-2-one) is a colorless, odorless, polar aprotic solvent.[1][2][3] Its growing prominence in green chemistry is attributed to a host of sustainable characteristics. It is non-toxic, non-corrosive, biodegradable, and possesses a high boiling point and low vapor pressure, which minimizes fugitive emissions and reduces worker exposure.[4][5][6] Furthermore, the U.S. Environmental Protection Agency (EPA) has designated this compound as a VOC-exempt solvent, signifying it does not significantly contribute to the formation of ground-level ozone.[3][7]

A key aspect of its green profile is its synthesis. This compound can be prepared with 100% atom economy through the cycloaddition of propylene oxide and carbon dioxide, a readily available and renewable carbon source.[1][4][5][6] This process effectively utilizes a greenhouse gas as a C1 building block, aligning with the principles of carbon capture and utilization (CCU).[8][9]

Physicochemical Properties

The utility of a solvent is defined by its physical and chemical properties. This compound exhibits characteristics comparable to many conventional polar aprotic solvents, making it a viable substitute in numerous applications.[1][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [2][10] |

| Molecular Weight | 102.09 g/mol | [10][11][12] |

| Appearance | Colorless, odorless liquid | [10][12][13] |

| Boiling Point | 242 °C (515 K) | [10][11][12] |

| Melting Point | -48.8 °C (224.3 K) | [11][13] |

| Density | 1.205 g/cm³ (at 20 °C) | [10][11][13] |

| Viscosity | 2.5 mPa·s (at 25 °C) | [14] |

| Vapor Pressure | 0.03 mmHg (4 Pa) at 20 °C | [11][14] |

| Flash Point | 116 - 132 °C (closed cup) | [11][13] |

| Dielectric Constant | 65.1 (at 25 °C) | [15] |

| Solubility in Water | 24 g/100 mL (at 20 °C) | [11] |

Table 2: Comparison of this compound with Common Organic Solvents

| Solvent | Boiling Point (°C) | Density (g/mL) | Vapor Pressure (mmHg @ 20°C) | Key Hazards |

| This compound | 242 | 1.205 | 0.03 | Low toxicity, non-flammable |

| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.028 | 0.29 | Reproductive toxicity |

| Dimethylformamide (DMF) | 153 | 0.944 | 3.7 | Reproductive toxicity, hepatotoxic |

| Acetonitrile | 82 | 0.786 | 73 | Flammable, toxic |

| Acetone | 56 | 0.791 | 180 | Highly flammable |

| Dichloromethane (DCM) | 40 | 1.33 | 349 | Carcinogen, volatile |

Synthesis of this compound from CO₂

The most common and industrially significant method for producing this compound is the catalytic cycloaddition of carbon dioxide to propylene oxide.[8] This reaction is a prime example of green chemistry, converting a greenhouse gas into a valuable chemical with complete atom economy.[1][4][5]

Caption: Synthesis of this compound via CO₂ Cycloaddition.

Various catalytic systems have been developed to enhance the efficiency of this reaction, including insoluble ion exchange resins and mixed metal oxides like CeO₂–La₂O₃.[16][17] These heterogeneous catalysts are often preferred as they can be easily recovered and reused, simplifying product purification and reducing waste.[16]

Applications in Key Organic Reactions

This compound's favorable properties make it a suitable medium for a wide array of important organic transformations, often replacing hazardous conventional solvents.

Palladium-Catalyzed Cross-Coupling Reactions

PC has proven to be an effective solvent for several palladium-catalyzed reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

-

Suzuki-Miyaura Reaction: This reaction is widely used for the formation of carbon-carbon bonds. PC's high boiling point allows the reaction to be conducted at elevated temperatures, potentially reducing reaction times.[18] It has been successfully used in the coupling of various iodo-heterocyclic compounds with boronic acids.[18][19][20]

-

Heck Reaction: PC serves as a greener alternative to traditional dipolar aprotic solvents for the Heck reaction.[19] Nanostructured palladium clusters have shown high stability and catalytic activity in PC at temperatures up to 140–155 °C.[19][21]

-

Sonogashira Reaction: The synthesis of substituted alkynes via Sonogashira coupling can also be performed efficiently in this compound.[1][4][5][19]

Hydrogenation Reactions

This compound is a suitable solvent for asymmetric hydrogenations, a critical process for producing chiral compounds.[1][4][5] For instance, iridium-catalyzed hydrogenations of non-functionalized olefins in PC allow for efficient catalyst recycling by creating two-phase mixtures with nonpolar solvents for easy product extraction.[15][22]

Other Important Transformations

The application of PC extends to a variety of other reactions, including:

-

Asymmetric aldol (B89426) reactions[1][4]

-

Friedel-Crafts reactions[1]

Detailed Experimental Protocols

The following sections provide generalized methodologies for key reactions performed in this compound. Researchers should optimize conditions for their specific substrates.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid.

Caption: General workflow for a Suzuki-Miyaura reaction in PC.

Methodology:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.1–1.5 equiv), and a base such as K₂CO₃ or Na₂CO₃ (2.0 equiv).[23]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add this compound (typically 3-5 mL per mmol of aryl halide) and a deoxygenated aqueous solution of the base.[24][25]

-

Degas the resulting mixture by bubbling with argon for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the mixture.[23]

-

Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[20]

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol: Asymmetric Hydrogenation

This protocol outlines a general procedure for the hydrogenation of an olefin using a chiral catalyst.

Methodology:

-

In an inert atmosphere glovebox, charge a pressure-rated reaction vessel or autoclave with the chiral catalyst (e.g., an Iridium-based complex, 0.1-1 mol%).

-

Add anhydrous, degassed this compound.

-

Add the olefin substrate (1.0 equiv).

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

-

Purge the vessel by pressurizing with H₂ (e.g., to 5 bar) and then venting, repeating this cycle 3-5 times.[26]

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar).

-

Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for the required time.

-

Upon completion, carefully vent the excess hydrogen in a fume hood.

-

Open the vessel and transfer the reaction mixture.

-

To facilitate product isolation and catalyst recycling, a nonpolar solvent (e.g., n-hexane) can be added to form a two-phase system. The product is extracted into the nonpolar layer, while the catalyst remains in the this compound phase.[22]

-

Separate the layers. The this compound/catalyst layer can be reused for subsequent reactions.

-

Concentrate the organic extract and purify the product as needed.

Solvent Recycling and Recovery

The high boiling point of this compound, while beneficial for high-temperature reactions, can complicate its removal from the final product. However, it also facilitates its recovery and recycling. A common industrial method involves a multi-stage process.[27]

Caption: Simplified workflow for this compound recovery.

The process typically involves an initial evaporation step to remove water and other volatile components, which is crucial to prevent hydrolysis of PC to propylene glycol.[27] This is followed by a second evaporation (e.g., using a wiped film evaporator) to separate the dewatered PC from non-volatile products and solids. Finally, fractional distillation can be employed to obtain high-purity this compound ready for reuse.[27]

Conclusion: A Sustainable Path Forward

This compound stands out as a highly promising green solvent for organic synthesis. Its sustainable production from CO₂, low toxicity, biodegradability, and excellent physicochemical properties make it a superior alternative to many hazardous solvents commonly used in research and industry.[2][28] While challenges such as its high boiling point require consideration during product purification and solvent recycling, established methods can effectively address these issues. By facilitating cleaner, safer, and more sustainable chemical processes, the adoption of this compound supports the core principles of green chemistry and represents a significant step toward reducing the environmental impact of the chemical and pharmaceutical industries.[28]

References

- 1. researchgate.net [researchgate.net]

- 2. smc-global.com [smc-global.com]

- 3. nbinno.com [nbinno.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Properties, preparation, and benefits of Propylene Carbonate_Chemicalbook [chemicalbook.com]

- 7. smc-global.com [smc-global.com]

- 8. purkh.com [purkh.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. greenchemindustries.com [greenchemindustries.com]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. solechem.eu [solechem.eu]

- 13. This compound | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. phexcom.com [phexcom.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. Organic solvent-free process for the synthesis of this compound from supercritical carbon dioxide and propylene oxide catalyzed by insoluble ion exchange resins - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. catalysis-conferences.com [catalysis-conferences.com]

- 19. Scope and limitation of this compound as a sustainable solvent in the Suzuki–Miyaura reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07044C [pubs.rsc.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

- 26. sarponggroup.com [sarponggroup.com]

- 27. US5281723A - this compound recovery process - Google Patents [patents.google.com]

- 28. rawsource.com [rawsource.com]

Spectroscopic Characterization of Propylene Carbonate: A Technical Guide

An In-depth Analysis of NMR, IR, and Raman Spectroscopic Signatures for Researchers, Scientists, and Drug Development Professionals.

Propylene (B89431) carbonate (PC) is a versatile, polar aprotic solvent with a wide range of applications, including as an electrolyte in lithium-ion batteries, a plasticizer, and in organic synthesis. A thorough understanding of its molecular structure and vibrational dynamics is crucial for optimizing its performance in these various roles. This technical guide provides a comprehensive overview of the spectroscopic characterization of propylene carbonate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different nuclei within the molecule.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons.

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| CH₃ | ~1.3 |

| CH₂ | ~4.0-4.3 |

| CH | ~4.9-5.0 |

Table 1: Summary of ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| CH₃ | ~16 |

| CH₂ | ~69 |

| CH | ~72 |

| C=O (Carbonyl) | ~154 |

Table 2: Summary of ¹³C NMR spectral data for this compound.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and understanding intermolecular interactions.

Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O Stretch | ~1780-1800 |

| C-H Stretch | ~2850-2980 |

| C-O Stretch | ~1244 |

Table 3: Key IR absorption bands for this compound.[1]

The C=O stretching frequency in this compound is notably high due to the ring strain of the five-membered ring.[2]

Raman Spectroscopy of this compound

The Raman spectrum of this compound also provides characteristic vibrational information.

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O Stretch | ~1780 |

Table 4: Key Raman shift for this compound.[2]

The carbonyl stretching region in both IR and Raman spectra can be sensitive to the local environment, such as the presence of water or other solutes.[3][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample for NMR analysis can be prepared by dissolving a small amount of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5mm NMR tube.[5] The spectra are typically acquired on a spectrometer operating at a field strength of 300-500 MHz for ¹H NMR.

Infrared (IR) Spectroscopy

For liquid samples like this compound, IR spectra are conveniently obtained using the Attenuated Total Reflectance (ATR) technique. A drop of the neat liquid is placed directly on the ATR crystal (e.g., ZnSe or diamond). Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr). Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy

Raman spectra of liquid this compound can be acquired by placing the sample in a glass vial or cuvette and illuminating it with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is then collected and analyzed by a spectrometer.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural evolution of water-in-propylene carbonate mixtures revealed by polarized Raman spectroscopy and molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

"environmental fate and biodegradability of propylene carbonate"

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Propylene (B89431) Carbonate

Executive Summary: Propylene carbonate (PC) is a versatile, polar aprotic solvent recognized for its favorable environmental profile. This technical guide provides a comprehensive overview of its environmental fate and biodegradability, tailored for researchers, scientists, and drug development professionals. Key findings indicate that this compound is readily biodegradable, undergoes abiotic hydrolysis, and has a low potential for bioaccumulation in aquatic organisms. Its ecotoxicity is minimal, with high LC50 and EC50 values for fish, invertebrates, and algae. This document synthesizes quantitative data, details experimental protocols, and provides visual diagrams to elucidate the environmental behavior of this compound.

Physicochemical Properties and Bioaccumulation Potential

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a colorless, odorless liquid derived from propylene glycol.[1] Its high polarity and water solubility, combined with a low octanol-water partition coefficient (log Pow), are primary indicators of its environmental distribution and low potential for bioaccumulation.[2][3][4]

Quantitative data on these properties are summarized in Table 1. The low log Pow and a measured Bioconcentration Factor (BCF) of 3.16 confirm that this compound is not expected to bioaccumulate in organisms.[5][6]

Table 1: Physicochemical and Bioaccumulation Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molar Mass | 102.09 g/mol | [4] |

| CAS Number | 108-32-7 | [1] |

| Water Solubility | 240 g/L at 20°C (Very Soluble) | [1] |

| Log Pow (n-octanol/water) | -0.41 to -0.48 | [2][3][4][7] |

| Bioconcentration Factor (BCF) | 3.16 | [5] |

Environmental Fate Pathways

Once released into the environment, this compound is subject to several degradation processes, both abiotic and biotic, which prevent its persistence.

Abiotic Degradation

2.1.1 Hydrolysis this compound contains an ester linkage that is susceptible to hydrolysis, breaking down into propylene glycol (1,2-propanediol).[5][8][9] This reaction is a key abiotic degradation pathway in aqueous environments. The rate of hydrolysis has been studied in both alkaline and neutral aqueous media, with quantitative rate constants determined at 25°C.[10]

Table 2: Hydrolysis Rate Constants for this compound at 25°C

| Condition | Rate Constant (k) | Reference |

| Alkaline Hydrolysis (kOH) | 17.8 L·mol⁻¹·min⁻¹ | [10] |

| Water-Catalyzed Hydrolysis (kH₂O) | 7.1 x 10⁻⁶ min⁻¹ | [10] |

The hydrolysis pathway is illustrated in the diagram below.

2.1.2 Photolysis this compound may undergo degradation in the atmosphere. The rate constant for its vapor-phase reaction with photochemically-produced hydroxyl radicals is estimated to be 3.8 x 10⁻¹² cm³/molecule-sec at 25°C.[4] This corresponds to an atmospheric half-life of approximately 4 days, suggesting it is not a persistent atmospheric pollutant.[4] As it contains chromophores that absorb light at wavelengths greater than 290 nm, it may also be susceptible to direct photolysis by sunlight.[4]

Biotic Degradation (Biodegradability)

Table 3: Ready Biodegradability Data for this compound

| Test Method | Duration | Result | Reference |

| Ready Biodegradability Test | 29 days | >83% degradation | [5] |

| CO₂ Evolution | 4 days | 97% degradation | [7] |

| Japanese MITI Test (OECD 301C) | 28 days | 79% of ThOD | [4] |

| Manostatic Respirometry | 10 days | 80% degradation | [4] |

2.2.1 Experimental Protocol: OECD 301B (CO₂ Evolution Test) The OECD 301B test, also known as the Modified Sturm Test, is a rigorous method for assessing ready biodegradability by measuring the amount of carbon dioxide evolved from the ultimate aerobic biodegradation of a test substance.[11][12][13]

-

Principle: A defined volume of mineral medium containing a known concentration of the test substance (as the sole nominal source of organic carbon) is inoculated with a small population of microorganisms (e.g., from activated sludge). The mixture is aerated with CO₂-free air and incubated in the dark at a constant temperature. The CO₂ produced during biodegradation is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration. The percentage of biodegradation is calculated as the ratio of CO₂ produced to the theoretical maximum (ThCO₂).[12][13]

-

Test Setup: The test is typically run for 28 days and includes:

-

Test Vessels: Containing the mineral medium, this compound, and inoculum.

-

Blank Controls: Containing only the mineral medium and inoculum to measure endogenous CO₂ evolution.

-

Reference Controls: Using a readily biodegradable substance like sodium benzoate (B1203000) to validate the viability of the inoculum.

-

-

Pass Criteria: A substance is considered "readily biodegradable" if it achieves >60% of its ThCO₂ within a 10-day window during the 28-day test period.[13][14] The 10-day window begins when biodegradation first reaches 10%.[14]

Ecotoxicity Profile

Consistent with its rapid degradation and low bioaccumulation potential, this compound exhibits very low toxicity to aquatic organisms. Standard acute toxicity tests on representative species from different trophic levels all indicate a lack of hazardous effects at high concentrations.

Table 4: Aquatic Ecotoxicity Data for this compound

| Species | Test Guideline | Endpoint | Value (mg/L) | Exposure | Reference |

| Fish (Cyprinus carpio) | OECD 203 | 96-hr LC50 | >1,000 | 96 hours | [3][6] |

| Invertebrate (Daphnia magna) | OECD 202 | 48-hr EC50 | >1,000 | 48 hours | [2][3] |

| Algae (Desmodesmus subspicatus) | OECD 201 | 72-hr EC50 | >900 | 72 hours | [3] |

| Bacteria (Pseudomonas putida) | - | EC10 | 7,400 | - | [2] |

Conclusion: A Favorable Environmental Profile

The collective data demonstrates that this compound possesses a favorable environmental profile. Its journey in the environment is characterized by rapid degradation through both biotic and abiotic pathways, preventing persistence.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mpfs.io [mpfs.io]

- 6. redox.com [redox.com]

- 7. carlroth.com [carlroth.com]

- 8. cir-safety.org [cir-safety.org]

- 9. Poly(this compound)-Based Biodegradable and Environment-Friendly Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 303. Physicochemical studies of some cyclic carbonates. Part II. The rates of hydrolysis of ethylene carbonate and of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. ecetoc.org [ecetoc.org]

- 12. renewablelube.com [renewablelube.com]

- 13. oecd.org [oecd.org]

- 14. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

Propylene Carbonate: A Comprehensive Technical Guide to its Toxicological Profile and Safe Laboratory Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of propylene (B89431) carbonate and outlines essential safety protocols for its handling in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this compound safely and effectively. All quantitative data is summarized in structured tables for ease of reference, and key experimental methodologies are detailed.

Toxicological Profile

Propylene carbonate is a colorless, odorless, combustible liquid.[1] It is considered to have low acute toxicity.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral, dermal, and inhalation routes of exposure. The median lethal dose (LD50) is greater than 5,000 mg/kg in rats via the oral route and greater than 2,000 mg/kg in rabbits via the dermal route.[2][3] No signs of toxicity were observed in rats exposed to concentrated vapors for 8 hours.[4]

Table 1: Acute Toxicity of this compound

| Exposure Route | Species | Test Guideline | Result | Reference |

| Oral | Rat | OECD TG 401 | LD50 > 5,000 mg/kg | [2][3] |

| Dermal | Rabbit | OECD TG 402 | LD50 > 2,000 mg/kg | [2][3] |

| Inhalation | Rat | - | No signs of toxicity after 8 hours of exposure to concentrated vapors | [4] |

Irritation and Sensitization

This compound is classified as a serious eye irritant.[2][5] However, it is not considered to be a skin irritant or a skin sensitizer.[2][5]

Table 2: Irritation and Sensitization Profile of this compound

| Endpoint | Species | Test Guideline | Result | Reference |

| Skin Irritation | Rabbit | Draize Test / OECD TG 404 | No skin irritation | [2][3] |

| Eye Irritation | Rabbit | OECD TG 405 | Serious eye irritation | [2] |

| Skin Sensitization | Human | Patch Test | Not a sensitizer | [2] |

Repeated-Dose Toxicity

Subchronic oral and inhalation studies have been conducted on rats. The No-Observed-Adverse-Effect-Level (NOAEL) for oral exposure was determined to be greater than 5,000 mg/kg bw/day.[6] For inhalation exposure, the No-Observed-Adverse-Effect-Concentration (NOAEC) for systemic toxicity was 1000 mg/m³, with local effects on the eyes, mucous membranes, and nasal cavities observed at higher concentrations.[4]

Table 3: Repeated-Dose Toxicity of this compound

| Exposure Route | Species | Test Guideline | Duration | NOAEL/NOAEC | Reference |

| Oral | Rat | OECD TG 408 | 90 days | > 5,000 mg/kg bw/day | [6][7] |

| Inhalation | Rat | OECD TG 413 | 93 days | 100 mg/m³ (local), 1000 mg/m³ (systemic) | [4][6] |

Genotoxicity and Carcinogenicity

This compound has not shown mutagenic effects in bacterial or mammalian cell culture tests, nor in animal testing.[2] A long-term dermal carcinogenicity study in mice did not find any evidence of tumor formation.[4][8] The International Agency for Research on Cancer (IARC) has not classified this compound as a human carcinogen.[2][3]

Table 4: Genotoxicity and Carcinogenicity of this compound

| Endpoint | Test System | Test Guideline | Result | Reference |

| Genotoxicity (in vitro) | Ames test (S. typhimurium) | OECD TG 471 | Negative | [6] |

| Genotoxicity (in vitro) | Rat Hepatocyte Primary Culture/DNA Repair Test | OECD TG 482 | Negative | [6][9] |

| Genotoxicity (in vivo) | Mammalian Erythrocyte Micronucleus Test (mice) | OECD TG 474 | Negative | [4][6] |

| Carcinogenicity (dermal) | Mice | OECD TG 451 | No treatment-area skin tumors | [4][6][8] |

Reproductive and Developmental Toxicity

Animal studies have not shown any effects on fertility or teratogenic effects.[2] In a developmental toxicity study in rats, no developmental toxicity was observed even at doses that caused maternal toxicity.[8]

Table 5: Reproductive and Developmental Toxicity of this compound

| Endpoint | Species | Test Guideline | Result | Reference |

| Developmental Toxicity | Rat | OECD TG 414 | No developmental toxicity observed. Maternal toxicity at high doses. | [6][8] |

| Fertility | Animal studies | - | No effects on fertility | [2] |

Experimental Protocols

The toxicological data presented above are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for some of the key experiments cited.

-

OECD Test Guideline 401: Acute Oral Toxicity: This test involves the administration of the test substance in graduated doses to several groups of experimental animals, with one dose level per group. The substance is typically administered by gavage. Observations of effects and mortality are made over a period of up to 14 days. The LD50 is then calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

-

OECD Test Guideline 402: Acute Dermal Toxicity: This guideline details a procedure where the test substance is applied to the shaved skin of several groups of experimental animals. The animals are observed for signs of toxicity and mortality over 14 days. The dermal LD50 is the dose that is lethal to 50% of the animals.

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: A small amount of the test substance is applied to a small area of the skin of a single animal. The degree of skin irritation is scored at specified intervals. This test helps to determine the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: The test substance is applied in a single dose to one of the eyes of an experimental animal. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

-

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance with and without a metabolic activation system. A positive result indicates that the substance is mutagenic.

Safety Handling in Laboratories

Proper handling of this compound in a laboratory setting is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[2][10]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[6][11] Gloves must be inspected before use and disposed of properly after.[2]

-

Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[2][11]

-

Respiratory Protection: If there is a risk of inhaling vapors or mists, a NIOSH-approved respirator should be used.[2][10]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10][12] Eyewash stations and safety showers must be readily accessible.[10][13]

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[14]

-

Control Ignition Sources: Turn off all sources of ignition.[15]

-

Contain the Spill: Use inert absorbent materials such as sand, earth, or vermiculite (B1170534) to contain the spill.[12][16] Prevent the spill from entering drains or waterways.[2][17]

-

Absorb and Collect: Absorb the spilled material and place it in a suitable, closed container for disposal.[12][18]

-

Decontaminate: Clean the spill area with soap and water.[17]

-

Dispose of Waste: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[18]

Storage and Disposal

This compound should be stored in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[2][12] It should be kept away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[6][12]

Disposal of this compound waste must be in accordance with all applicable regulations. Options for disposal include recycling, incineration, or landfilling in a permitted hazardous waste facility.[1] It is crucial to consult with a qualified waste disposal service.

Visualizations

The following diagrams illustrate key safety and assessment workflows related to this compound.

Caption: Laboratory safety workflow for handling this compound.

Caption: Logical flow of the toxicological assessment for this compound.

References

- 1. This compound Disposal [ewastedisposal.net]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cir-safety.org [cir-safety.org]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. redox.com [redox.com]

- 7. cir-safety.org [cir-safety.org]

- 8. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, this compound, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]

- 9. This compound | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. aglayne.com [aglayne.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 16. ecolink.com [ecolink.com]

- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 18. chemkleancorp.com [chemkleancorp.com]

The Solubility Profile of Propylene Carbonate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Solvent Properties of Propylene (B89431) Carbonate for Organic and Inorganic Compounds

Propylene Carbonate (PC) is a polar, aprotic solvent gaining significant attention across various industries, particularly in pharmaceuticals and energy storage, due to its favorable properties.[1] Chemically, it is a cyclic carbonate ester derived from propylene glycol.[2] This colorless, odorless liquid is recognized for its high boiling point, low vapor pressure, low toxicity, and biodegradability, positioning it as a "green" or sustainable solvent alternative to more hazardous options like methylene (B1212753) chloride or NMP.[1][3]

For drug development professionals, PC offers significant advantages. It serves as an excellent solvent for a wide range of Active Pharmaceutical Ingredients (APIs), ensuring uniform dispersion in formulations, which is critical for consistent dosage and therapeutic efficacy in both oral and topical medications.[4] Its ability to enhance skin permeability makes it particularly useful for topical drug delivery systems. Furthermore, its stability contributes to a longer shelf life for pharmaceutical products.[4] This guide provides a comprehensive overview of the solubility of various organic and inorganic compounds in this compound, detailed experimental protocols for solubility determination, and logical workflows to aid researchers in their formulation and development efforts.

Quantitative Solubility Data

This compound's high polarity and dielectric constant make it an effective solvent for a variety of substances.[2] It is miscible with many common organic solvents like acetone, benzene, chloroform, and ethanol, while also being soluble in water to a significant extent (approximately 240 g/L at 20°C).[2][5]

Solubility of Inorganic Compounds

This compound is widely used as a high-permittivity component in electrolytes for lithium batteries due to its ability to dissolve lithium salts and create an effective solvation shell around lithium ions.[2] The solubility of various alkali metal salts is crucial for these applications. Generally, salts with larger counter-anions tend to exhibit higher solubility. For instance, while lithium chloride has low solubility, lithium salts like LiBr, LiBF₄, and LiClO₄ show high solubilities exceeding 1 M.[6]

| Inorganic Compound | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Lithium Chloride | LiCl | 42.39 | Low | Not Specified |

| Lithium Bromide | LiBr | 86.85 | > 1 M | Not Specified |

| Lithium Tetrafluoroborate | LiBF₄ | 93.75 | > 1 M | Not Specified |

| Lithium Perchlorate | LiClO₄ | 106.39 | > 1 M | Not Specified |

| Potassium Fluoride | KF | 58.10 | Low, poor reproducibility | 25.0 - 45.0 |

| Potassium Chloride | KCl | 74.55 | ~1.70 x 10⁻⁴ mol/kg | 25.0 |

| Potassium Bromide | KBr | 119.00 | ~3.81 x 10⁻⁴ mol/kg | 25.0 |

| Potassium Iodide | KI | 166.00 | ~0.221 mol/kg | 25.0 |

| Potassium Perchlorate | KClO₄ | 138.55 | ~0.048 mol/kg | 25.0 |

| Potassium Thiocyanate | KSCN | 97.18 | ~1.09 mol/kg | 25.0 |

| Water | H₂O | 18.02 | 17.5% w/w (PC in Water) | 25 |

| Water | H₂O | 18.02 | 8.3% w/w (Water in PC) | 25 |

Note: Data compiled from multiple sources.[6][7][8] Conditions and units should be carefully considered as reported in the original literature.

Solubility of Organic Compounds

This compound is an effective solvent for a diverse range of organic compounds, including many active pharmaceutical ingredients (APIs) and polymers used in drug delivery systems.[5] It is used in formulations for corticosteroids, and can dissolve various polymers like poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA), which are common in microparticle-based drug delivery.[1][5] Its utility extends to dissolving NSAIDs and benzodiazepines, making it a versatile solvent in pharmaceutical formulation.[8][9]

| Organic Compound / Polymer | Class / Type | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Ibuprofen | NSAID | 206.29 | ~300 mg/g | Not Specified |

| Diazepam | Benzodiazepine | 284.70 | High (Qualitative) | Not Specified |

| Lorazepam | Benzodiazepine | 321.16 | High (Qualitative) | Not Specified |

| Clonazepam | Benzodiazepine | 315.71 | High (Qualitative) | Not Specified |

| Hydrocortisone | Corticosteroid | 362.46 | Soluble (Qualitative) | Not Specified |

| Poly(lactic-co-glycolic acid) | Polymer | Variable | ~890 mg/mL | Not Specified |

| Polylactic Acid (PLA) | Polymer | Variable | ~800 mg/mL | Not Specified |

| Polycaprolactone (PCL) | Polymer | Variable | Insoluble | Not Specified |

Note: Data compiled from multiple sources.[1][8][10] Many sources describe solubility qualitatively; quantitative data for specific APIs in pure this compound is often part of proprietary formulation research. The values presented are indicative of PC's solvent capabilities.

Experimental Protocols for Solubility Determination

The accurate determination of a compound's solubility is a cornerstone of pre-formulation studies. The saturation shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability, especially for poorly soluble compounds.[11]

Protocol: Saturation Shake-Flask Method

This method measures the equilibrium solubility of a compound in a solvent at a specific temperature.

1. Materials and Equipment:

-

Test compound (pure solid)

-

This compound (high-purity grade)

-

Glass vials with screw caps (B75204) or glass-stoppered flasks

-

Thermostatic shaker or magnetic stirrer with a heating/cooling bath

-

Centrifuge (for phase separation)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

2. Procedure:

-

Preparation: Add an excess amount of the solid test compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[11]

-

Solvent Addition: Add a precise volume of this compound to the vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[9] The time required can vary significantly depending on the compound. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[5]

-

Phase Separation: After equilibration, allow the vials to rest at the test temperature for a period (e.g., 24 hours) to allow undissolved solids to sediment.[9] To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[9]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation due to temperature changes, this step should be performed quickly. For added certainty, the collected supernatant can be passed through a syringe filter.

-

Quantification:

-

Dilute the collected aliquot with an appropriate solvent (which may be this compound itself or another miscible solvent like methanol (B129727) or acetonitrile) to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same diluent.[12]

-

-

Calculation: Calculate the solubility of the compound in the original this compound solution, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.[9]

Visualizations: Workflows and Logical Relationships

Factors Affecting Solubility in this compound

The solubility of a compound in this compound is governed by a complex interplay of physicochemical properties of both the solute and the solvent. The "like dissolves like" principle is a fundamental starting point; as a polar aprotic solvent, PC effectively dissolves polar and ionic compounds.[13] Key factors are illustrated in the diagram below.

Caption: Logical diagram of factors affecting solubility in PC.

Experimental Workflow for Solubility Determination

The diagram below outlines the sequential steps involved in determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for the shake-flask solubility method.

References

- 1. kinampark.com [kinampark.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. DE102015008534A1 - Pharmaceutical formulations using this compound - Google Patents [patents.google.com]

- 4. Prediction of benzodiazepines solubility using different cosolvency models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phexcom.com [phexcom.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. repub.eur.nl [repub.eur.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. grandviewresearch.com [grandviewresearch.com]

- 13. consolidated-chemical.com [consolidated-chemical.com]

Propylene Carbonate: A Technical Guide to Polarity and Dielectric Constant for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) carbonate (PC) is a versatile organic compound widely utilized across various scientific disciplines due to its unique physicochemical properties.[1] This guide provides a comprehensive overview of the polarity and dielectric constant of propylene carbonate, offering insights into its molecular characteristics, experimental determination, and practical implications in research and development, particularly within the pharmaceutical sciences.

Understanding the Polarity of this compound

This compound is classified as a polar aprotic solvent.[2][3] Its polarity is a critical factor influencing its solvency, miscibility, and application in various chemical and biological systems.

Molecular Structure and Dipole Moment

The polarity of this compound originates from its molecular structure. It is a cyclic carbonate ester derived from propylene glycol.[2] The presence of the carbonate group (O=C(O)₂), with its electronegative oxygen atoms, creates a significant separation of charge within the molecule. This charge separation results in a high molecular dipole moment, reported to be approximately 4.9 Debye (D).[2][3] This value is considerably higher than that of common solvents like acetone (B3395972) (2.91 D) and ethyl acetate (B1210297) (1.78 D), highlighting PC's pronounced polar nature.[2][3]

Physicochemical Properties

The high polarity of this compound contributes to its distinct physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molar Mass | 102.089 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.205 g/cm³ | [2] |

| Melting Point | -48.8 °C | [2] |

| Boiling Point | 242 °C | [2] |

| Solubility in Water | Very soluble (240 g/L at 20°C) | [2] |

| Dipole Moment | 4.9 D | [2][3] |

| Refractive Index (nD) | 1.4189 | [2] |

| Flash Point | 132 °C | [2] |

| Autoignition Temperature | 455 °C | [2] |

Dielectric Constant of this compound

The dielectric constant (or relative permittivity) is a measure of a solvent's ability to reduce the electric field strength between charges. For this compound, this is a particularly noteworthy property.

High Dielectric Constant

This compound possesses a high dielectric constant, with a reported value of approximately 64.[2][3] This high value is a direct consequence of its large molecular dipole moment. The polar molecules of PC can align themselves in the presence of an electric field, effectively counteracting the field and reducing the electrostatic forces between charged species dissolved in it.

This property is a key reason for its extensive use as a high-permittivity component in electrolytes for lithium batteries, as it facilitates the dissociation of lithium salts and the creation of a conductive electrolyte.[2] Its high polarity allows it to form an effective solvation shell around lithium ions.[2][3]

| Solvent | Dielectric Constant (at 20°C) |

| This compound | 64.9[4] |

| Water | 80.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 |

| Acetonitrile | 37.5 |

| Acetone | 20.7 |

| Dichloromethane | 9.1 |

| Diethyl Ether | 4.3 |

Implications for Research and Drug Development

The high dielectric constant of this compound has significant implications for its use in scientific research and pharmaceutical applications:

-

Enhanced Solubility of Polar and Ionic Compounds: Its ability to effectively solvate ions and polar molecules makes it an excellent solvent for a wide range of active pharmaceutical ingredients (APIs).[1] This can be particularly beneficial for enhancing the solubility and bioavailability of poorly soluble drugs.[5]

-

Electrolyte in Energy Storage: In the field of materials science and energy research, its high dielectric constant is crucial for the formulation of electrolytes in batteries and supercapacitors.[1]

-

Reaction Medium: As a polar aprotic solvent, it can influence the rates and mechanisms of chemical reactions, favoring pathways that involve charged intermediates.[3][6]

-

Drug Delivery Systems: this compound is employed in the development of various drug delivery systems, where its solvent properties aid in creating stable and effective formulations for both oral and topical medications.[1]

Experimental Determination of Polarity and Dielectric Constant

While the values for dipole moment and dielectric constant are well-established, understanding the experimental methodologies used for their determination is crucial for researchers.

Measurement of Dielectric Constant

A common method for determining the dielectric constant of a liquid like this compound involves measuring the capacitance of a capacitor with and without the liquid as the dielectric material.[7][8]

Protocol Considerations:

-

Purity of the Sample: The this compound used should be of high purity, as impurities can significantly affect the dielectric constant.

-

Temperature Control: The dielectric constant is temperature-dependent, so all measurements should be carried out at a constant, recorded temperature.

-

Frequency of Measurement: The measurement frequency of the capacitance meter can also influence the results, especially for polar liquids. It is important to specify the frequency at which the measurements are made.

Determination of Solvent Polarity